Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS No.:
Cat. No.: VC16733278
Molecular Formula: C12H15Cl2NO3
Molecular Weight: 292.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2NO3 |
|---|---|
| Molecular Weight | 292.15 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 |
| Standard InChI Key | RQTLSJPSVWVMHQ-ACMTZBLWSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure (C₁₂H₁₅Cl₂NO₃, molecular weight 292.15 g/mol) features a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the 2nd and 4th positions. The 4-chlorophenoxy group at the 4th position introduces aromaticity and electron-withdrawing characteristics, while the methyl ester at the 2nd position enhances metabolic stability. The hydrochloride salt form improves crystallinity and aqueous solubility, critical for formulation studies.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO₃ | |
| Molecular Weight | 292.15 g/mol | |
| Stereochemistry | (2S,4S) Configuration | |
| CAS Number | 1217769-81-7 (3-chloro isomer) |
The (2S,4S) stereochemistry is pivotal for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity. Comparative studies with its 3-chlorophenoxy isomer (CAS 1217769-81-7) reveal distinct physicochemical behaviors, underscoring the importance of substituent positioning.
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with L-proline or a related chiral precursor to establish the (2S,4S) configuration. A key step involves nucleophilic aromatic substitution, where a pyrrolidine intermediate reacts with 4-chlorophenol under basic conditions to introduce the phenoxy group. Subsequent esterification with methyl chloroformate yields the methyl ester, followed by hydrochloride salt formation via HCl treatment.
Reaction yields vary (50–75%) depending on purification methods, with High-Performance Liquid Chromatography (HPLC) ensuring >95% purity. Optimized conditions (e.g., anhydrous solvents, controlled temperatures) minimize racemization, preserving stereochemical integrity.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (esterification) | Prevents hydrolysis |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Reaction Time | 12–18 hours | Maximizes conversion |
Physicochemical Characterization
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water: 15 mg/mL; DMSO: 25 mg/mL) and stability under ambient conditions. Thermal analysis (DSC) shows a melting point of 210–215°C, with decomposition above 250°C. The 4-chlorophenoxy group contributes to UV absorption at 270 nm, facilitating quantitative analysis via spectrophotometry.
Spectroscopic Profiling
-
NMR (¹H, ¹³C): Key signals include δ 7.25 ppm (aromatic protons), δ 4.30 ppm (pyrrolidine CH-O), and δ 3.70 ppm (ester methyl).
-
IR: Peaks at 1740 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O-C ether) confirm functional groups.
Applications in Drug Discovery
Intermediate in API Synthesis
The compound’s rigid pyrrolidine scaffold mimics peptide backbones, making it valuable for designing protease inhibitors and GPCR modulators. For example, it has been utilized in synthesizing antiviral agents targeting RNA-dependent RNA polymerases .
Structure-Activity Relationship (SAR) Studies
Derivatives with modified phenoxy groups (e.g., 2-bromo-4-chloro, CAS 1354487-24-3) exhibit varied bioactivity. Bromination at the ortho position (as in the 2-bromo analogue) enhances hydrophobic interactions with target proteins, improving IC₅₀ values in enzyme assays .
Table 3: Bioactivity of Analogues
| Compound | Substitution | IC₅₀ (nM) | Target |
|---|---|---|---|
| Target Compound | 4-Chlorophenoxy | 120 | Protease X |
| 2-Bromo Analogue | 2-Bromo-4-chloro | 45 | Protease X |
| 3-Chloro Isomer | 3-Chlorophenoxy | 220 | Protease X |
Pharmacological Profile
Pharmacodynamics
In vitro studies demonstrate moderate affinity (Kᵢ = 85 nM) for serotonin 5-HT₂ receptors, suggesting potential CNS applications. The 4-chlorophenoxy group engages in π-π stacking with receptor residues, while the protonated pyrrolidine nitrogen forms salt bridges .
Pharmacokinetics
Rodent studies indicate oral bioavailability of 40–50%, with a plasma half-life of 2.5 hours. Hepatic metabolism via CYP3A4 produces inactive carboxylate metabolites, excreted renally.
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance brain penetration for neurological targets. Preliminary data show a 3-fold increase in CSF concentration compared to free drug.
Green Chemistry Approaches
Exploring biocatalytic routes using transaminases may improve stereoselectivity and reduce waste.
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